molecular formula C7H11FO2 B2665601 (1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid CAS No. 2138429-76-0

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B2665601
CAS No.: 2138429-76-0
M. Wt: 146.161
InChI Key: MGOTVJGSPFSCDC-NTSWFWBYSA-N
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Description

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid is a chiral compound with a unique structure that includes a fluoromethyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a cyclopentane derivative.

    Fluoromethylation: Introduction of the fluoromethyl group can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Chloromethyl)cyclopentane-1-carboxylic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    (1R,2R)-2-(Bromomethyl)cyclopentane-1-carboxylic acid: Contains a bromomethyl group.

    (1R,2R)-2-(Hydroxymethyl)cyclopentane-1-carboxylic acid: Features a hydroxymethyl group.

Uniqueness

The presence of the fluoromethyl group in (1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

(1R,2R)-2-(fluoromethyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4H2,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOTVJGSPFSCDC-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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